molecular formula C21H27N3O2 B2704504 4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine CAS No. 2034555-28-5

4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine

Cat. No.: B2704504
CAS No.: 2034555-28-5
M. Wt: 353.466
InChI Key: JGANQASDGXBCBS-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine (CAS 2034555-28-5) is a complex synthetic compound with a molecular formula of C21H27N3O2 and a molecular weight of 353.458 g/mol . Its structure incorporates two privileged scaffolds in medicinal chemistry: a 1-methyl-1H-pyrazole ring and a piperidine moiety, linked by a tetrahydropyran-4-carbonyl connector . Pyrazole derivatives are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The piperidine ring is a common feature in drug discovery and the development of novel chiral building blocks for heterocyclic amino acids and peptides . The integration of these subunits in a single molecule makes this compound a valuable intermediate for researchers exploring new chemical space in diversity-oriented synthesis (DOS) and for constructing DNA-encoded libraries to identify novel bioactive agents . It is also a pertinent candidate for investigating structure-activity relationships (SAR) in various drug discovery programs, particularly those targeting kinase inhibition or central nervous system (CNS) disorders where such molecular architectures are often explored . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-23-12-9-19(22-23)17-7-13-24(14-8-17)20(25)21(10-15-26-16-11-21)18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGANQASDGXBCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Formation of the oxane ring: This can be synthesized through the reaction of an epoxide with a phenol derivative.

    Coupling reactions: The final compound can be obtained by coupling the intermediate products using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions might occur at the carbonyl group of the oxane ring.

    Substitution: Substitution reactions can take place at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological processes.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: The compound might serve as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine would depend on its specific application. For example, as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The target compound’s key structural differentiators are:

  • Pyrazole substituent : A 1-methyl group, which reduces steric hindrance compared to bulkier aryl groups.
  • Piperidine substitution : A 4-phenyloxane-4-carbonyl group, introducing a bicyclic system that enhances lipophilicity.

Comparatively, the compound 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () features:

  • Piperidine substitution : A ketone (4-one) group, reducing steric bulk compared to the oxane system.

Physicochemical Properties

Property Target Compound Compound
Molecular Formula C₂₁H₂₅N₃O₂ C₂₂H₁₇ClF₂N₂O₂
Molecular Weight 375.45 g/mol 438.84 g/mol
Key Substituents 1-Methylpyrazole, 4-phenyloxane carbonyl 4-Fluorophenyl, 4-chlorophenyl, ketone
Hypothetical logP ~3.5 (estimated higher lipophilicity) ~4.0 (due to halogenated aryl groups)

Notes:

  • Halogenated aryl groups in ’s compound may enhance binding via hydrophobic/π-π interactions but could reduce metabolic stability.

Research Findings and Data Analysis

  • Crystallography : The structure of ’s compound was resolved via X-ray diffraction (SHELX software ), confirming the planar pyrazole and chair conformation of the piperidine ring. Such data are critical for understanding conformational flexibility in drug design.
  • Synthetic Accessibility : The target compound’s oxane carbonyl group requires multi-step synthesis, while ’s ketone is more straightforward to introduce.
  • Stability : Halogenated aryl groups () may increase photodegradation risks compared to the target’s methyl group.

Biological Activity

4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a piperidine ring, a pyrazole moiety, and an oxane carbonyl group, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name 4-(1-methylpyrazol-3-yl)-1-(4-phenyloxan-4-yl)methanone
Molecular Formula C21H27N3O2
CAS Number 2034555-28-5
InChI Key InChI=1S/C21H27N3O2/c1-23-12-9...

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazole ring can modulate enzyme activity, while the piperidine structure may influence receptor binding affinity. The oxane carbonyl group could enhance lipophilicity, facilitating membrane penetration and enhancing bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and piperidine structures often exhibit antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

Anticancer Potential

Studies on related compounds suggest potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may enhance its efficacy in targeting cancer cells.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with structural similarities to our compound displayed significant inhibition zones, suggesting potential as antimicrobial agents .

Study 2: Anticancer Activity

In vitro studies on structurally related compounds demonstrated that they induced apoptosis in cancer cell lines through mitochondrial pathways. The presence of the piperidine ring was critical for enhancing cytotoxicity .

Comparative Analysis with Similar Compounds

Compound Biological Activity
4-(1-methylpyrazol-3-yl)-piperidineModerate antimicrobial activity
N-(5-cyclopropyl-1-methylpyrazol-3-yl)methylSignificant anticancer properties
1-(1,3,5-triazin-2-yl)piperidineInhibitor of soluble epoxide hydrolase

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